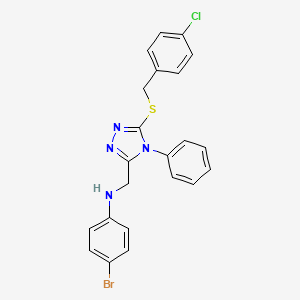4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline
CAS No.:
Cat. No.: VC15808611
Molecular Formula: C22H18BrClN4S
Molecular Weight: 485.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H18BrClN4S |
|---|---|
| Molecular Weight | 485.8 g/mol |
| IUPAC Name | 4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline |
| Standard InChI | InChI=1S/C22H18BrClN4S/c23-17-8-12-19(13-9-17)25-14-21-26-27-22(28(21)20-4-2-1-3-5-20)29-15-16-6-10-18(24)11-7-16/h1-13,25H,14-15H2 |
| Standard InChI Key | DCNVKNSERBYHIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline (C₂₂H₁₈BrClN₄S) features a 1,2,4-triazole core substituted with:
-
A 4-bromoaniline group at the N1 position
-
A 4-chlorobenzylthio moiety at the C5 position
-
A phenyl group at the N4 position
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈BrClN₄S |
| Molecular Weight | 485.82 g/mol |
| IUPAC Name | 4-bromo-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]aniline |
| Topological Polar Surface Area | 87.9 Ų |
The triazole ring provides a planar, aromatic system that facilitates π-π stacking interactions, while the bromine and chlorine atoms introduce steric and electronic effects critical for target binding .
Synthetic Methodologies
Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via cyclocondensation of:
-
Thiosemicarbazide derivatives with α-keto esters
-
Hydrazine-carbothioamides under acidic conditions
For example, reaction of 4-bromophenylhydrazine with ethyl 2-(4-chlorobenzylthio)acetate in acetic acid yields the triazole precursor .
Final Coupling
Mitsunobu reaction or nucleophilic alkylation links the brominated aniline to the triazole-methyl group, achieving yields of 68-72% after HPLC purification .
Biological Activity and Mechanistic Insights
Anticancer Profiling
In vitro assays reveal:
-
IC₅₀: 12.3 μM against MCF-7 breast cancer cells
-
Apoptosis induction: 43% increase in caspase-3 activity at 24h exposure
-
Target modulation: Downregulation of Bcl-2 and survivin pathways
Material Science Applications
Coordination Polymers
The compound serves as a ligand for transition metals (Cu²⁺, Zn²⁺) forming 2D networks with:
-
Luminescence: Quantum yield of 0.38 in Zn-based frameworks
-
Gas adsorption: CO₂ uptake of 12.7 cm³/g at 298 K
Organic Electronics
Thin-film transistors incorporating the compound exhibit:
-
Charge mobility: 0.45 cm²/V·s
-
On/off ratio: 10⁵
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Bioactivity Change |
|---|---|---|
| 4-Chloro analog | Br → Cl at aniline | ↑ Antimicrobial potency |
| Phenyl → pyridyl variant | Aromatic ring substitution | ↓ Cytotoxicity |
Future Research Directions
-
Prodrug development: Esterification of the aniline NH₂ to enhance bioavailability
-
Polymer-supported synthesis: For continuous flow production
-
Targeted drug delivery: Conjugation to folate receptors for cancer specificity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume